1,3-Dichloro-2-(chloromethyl)propane CAS number
1,3-Dichloro-2-(chloromethyl)propane CAS number
An In-Depth Technical Guide to 1,3-Dichloro-2-(chloromethyl)propane
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3-Dichloro-2-(chloromethyl)propane, a halogenated aliphatic hydrocarbon. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and potential applications as a versatile building block in organic synthesis. Emphasis is placed on its reactivity, particularly as a trifunctional alkylating agent, which is of significant interest to professionals in chemical research and drug development. Furthermore, this guide includes detailed safety protocols, handling procedures, and an exemplary experimental workflow to ensure both scientific integrity and operational safety. The content is grounded in authoritative sources to provide a trustworthy and expert-driven resource for laboratory professionals.
Core Chemical Identity
1,3-Dichloro-2-(chloromethyl)propane is a chlorinated propane derivative. Its structure features a central carbon atom bonded to a hydrogen and three chloromethyl (-CH₂Cl) groups, making it a potentially valuable intermediate for synthesizing more complex molecular architectures.
Caption: High-level overview of a synthesis pathway.
Applications in Research and Drug Development
As a trifunctional alkylating agent, 1,3-Dichloro-2-(chloromethyl)propane serves as a versatile building block for introducing a C₄H₇ core into larger molecules. Its three reactive C-Cl bonds can undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups.
Potential Applications:
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Scaffold Synthesis: The central propane backbone can be used to construct novel molecular scaffolds. By reacting it with three different nucleophiles, either sequentially or simultaneously, complex and diverse molecular libraries can be generated for screening in drug discovery programs.
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Linker Chemistry: It can be used to synthesize linkers for antibody-drug conjugates (ADCs) or PROTACs, where precise spatial arrangement of different parts of the molecule is critical.
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Crown Ether and Cryptand Synthesis: Polychlorinated alkanes are precursors in the synthesis of macrocyclic and polycyclic ligands like crown ethers and cryptands, which have applications in ion transport studies and as phase-transfer catalysts. [4]
Chemical Reactivity and Mechanistic Pathways
The primary sites of reactivity in 1,3-Dichloro-2-(chloromethyl)propane are the three carbon-chlorine bonds. Chlorine is a good leaving group, making the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles.
Caption: Generalized nucleophilic substitution pathway.
The reaction typically proceeds via an Sₙ2 mechanism, especially with strong, unhindered nucleophiles. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation of the nucleophilic salt without solvating the anion, thereby increasing its nucleophilicity.
Safety, Handling, and Toxicology
As with all halogenated hydrocarbons, 1,3-Dichloro-2-(chloromethyl)propane must be handled with appropriate caution. While specific toxicological data for this exact compound is limited, data from structurally related chemicals like 1,3-dichloro-2-propanol and 1,3-dichloro-2,2-bis(chloromethyl)propane indicate potential for irritation, toxicity, and other health effects. [5][6][7][8]
Hazard Identification
Based on related compounds, the following hazards should be assumed:
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Skin Irritation: Causes skin irritation. [5]* Eye Irritation: Causes serious eye irritation. [5]* Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin. [8][9]* Organ Damage: Long-term or repeated exposure may have effects on the liver and kidneys. [6][7]
Hazard Information (Based on Analogues) GHS Pictogram Hazard Statement Skin & Eye Irritation Exclamation Mark (GHS07) H315: Causes skin irritation [5] H319: Causes serious eye irritation [5] Acute Toxicity Skull and Crossbones (GHS06) H301+H311: Toxic if swallowed or in contact with skin [10] | Health Hazard | Health Hazard (GHS08) | H351: Suspected of causing cancer [10]|
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11]Ensure eyewash stations and safety showers are readily accessible. [11]* Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 (EU) or NIOSH (US) standards. [5] * Skin Protection: Wear impervious protective gloves (e.g., nitrile, neoprene) and a lab coat. Avoid exposing skin. [11] * Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge. [9]
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First Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [5][10]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [5][9]
Exemplary Experimental Protocol: Tris-azide Synthesis
This protocol describes a hypothetical procedure for the synthesis of 1,3-Diazido-2-(azidomethyl)propane, showcasing the utility of 1,3-Dichloro-2-(chloromethyl)propane as a trifunctional electrophile.
Objective: To substitute all three chlorine atoms with azide groups via nucleophilic substitution.
Materials:
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1,3-Dichloro-2-(chloromethyl)propane (1.0 eq)
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Sodium azide (NaN₃) (3.3 eq)
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Dimethylformamide (DMF), anhydrous
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Deionized water
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Diethyl ether
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
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Reagent Addition: Under a nitrogen atmosphere, dissolve 1,3-Dichloro-2-(chloromethyl)propane in anhydrous DMF. Add sodium azide in one portion.
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Reaction: Heat the reaction mixture to 80°C and stir vigorously for 24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: After completion, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
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Extraction: Extract the aqueous layer three times with diethyl ether.
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Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF.
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Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography if necessary.
Caption: Experimental workflow for tris-azide synthesis.
References
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LookChem. (n.d.). 1,3-Dichloro-2-(chloromethyl)propane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136826, 1,3-Dichloro-2-(chloromethyl)-2-methylpropane. Retrieved from [Link]
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Molbase. (n.d.). 1,3-DICHLORO-2,2-BIS(CHLOROMETHYL)PROPANE | CAS 3228-99-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13815176, 1,3-Dichloro-2-(chloromethyl)propane. Retrieved from [Link]
- Google Patents. (2020). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
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Cheméo. (n.d.). Chemical Properties of Propane, 1,3-dichloro-2-methyl- (CAS 616-19-3). Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. Retrieved from [Link]
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Lee, S. B., et al. (2007). Subchronic inhalation toxicity study of 1,3-dichloro-2-propanol in rats. Journal of Toxicology and Environmental Health, Part A, 70(19), 1635-1642. Retrieved from [Link]
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Inchem.org. (n.d.). ICSC 1711 - 1,3-DICHLORO-2-PROPANOL. Retrieved from [Link]
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Wiley. (n.d.). 2-(Chloromethyl)-1,3-dichloro-2-methylpropane. SpectraBase. Retrieved from [Link]
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NIST. (n.d.). 2-Chloromethyl-1,3-dichloro-2-methylpropane. NIST WebBook. Retrieved from [Link]
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OEHHA. (2009). 1,3-Dichloro-2-Propanol. Retrieved from [Link]
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